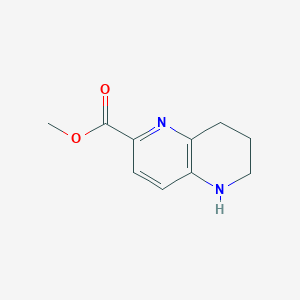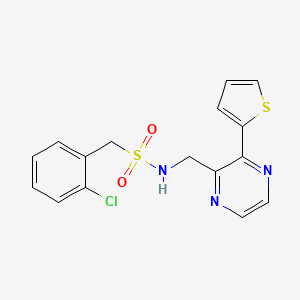
(1,3-Dioxoisoindol-2-yl) 4-tert-butylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,3-Dioxoisoindol-2-yl) 4-tert-butylbenzoate is a synthetic compound that has been widely used in scientific research applications. It belongs to the class of isoindolinone derivatives and has shown promising results in various studies related to biochemistry and physiology.
科学的研究の応用
(1,3-Dioxoisoindol-2-yl) 4-tert-butylbenzoate has been extensively used in scientific research applications. It has been shown to exhibit potent inhibitory activity against several enzymes, including histone deacetylases (HDACs). HDACs are involved in the regulation of gene expression and have been implicated in several diseases, including cancer. Therefore, the inhibition of HDACs by this compound has been investigated as a potential therapeutic strategy for cancer treatment.
作用機序
The mechanism of action of (1,3-Dioxoisoindol-2-yl) 4-tert-butylbenzoate involves the inhibition of HDACs. HDACs are enzymes that remove acetyl groups from histone proteins, leading to the repression of gene expression. The inhibition of HDACs by this compound leads to the accumulation of acetylated histones, resulting in the activation of gene expression. This mechanism has been shown to be effective in inducing apoptosis in cancer cells and has been investigated as a potential therapeutic strategy for cancer treatment.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. It has also been shown to inhibit angiogenesis, which is the process of forming new blood vessels that supply nutrients to tumors. In addition, this compound has been shown to exhibit anti-inflammatory activity, which may be useful in the treatment of inflammatory diseases.
実験室実験の利点と制限
The advantages of using (1,3-Dioxoisoindol-2-yl) 4-tert-butylbenzoate in lab experiments include its potent inhibitory activity against HDACs, its ability to induce apoptosis in cancer cells, and its anti-inflammatory activity. However, there are some limitations to its use. For example, this compound may exhibit off-target effects, which may complicate the interpretation of experimental results. In addition, the compound may have limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the use of (1,3-Dioxoisoindol-2-yl) 4-tert-butylbenzoate in scientific research. One direction is to investigate its potential as a therapeutic agent for the treatment of cancer and other diseases. Another direction is to explore its use as a tool for studying the role of HDACs in gene expression and disease. Additionally, the development of more potent and selective HDAC inhibitors based on the structure of this compound may lead to the discovery of new therapeutic agents for the treatment of cancer and other diseases.
In conclusion, this compound is a synthetic compound that has shown promising results in various scientific research applications. Its potent inhibitory activity against HDACs, ability to induce apoptosis in cancer cells, and anti-inflammatory activity make it a promising candidate for the development of new therapeutic agents. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
合成法
The synthesis of (1,3-Dioxoisoindol-2-yl) 4-tert-butylbenzoate involves the reaction of 2-aminobenzoic acid with tert-butyl isocyanide and phosgene. The reaction takes place in the presence of a catalyst and yields the desired product in good yield. This method has been optimized and improved over the years, and several modifications have been made to enhance the yield and purity of the product.
特性
IUPAC Name |
(1,3-dioxoisoindol-2-yl) 4-tert-butylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-19(2,3)13-10-8-12(9-11-13)18(23)24-20-16(21)14-6-4-5-7-15(14)17(20)22/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKFJQMUKZUJBBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


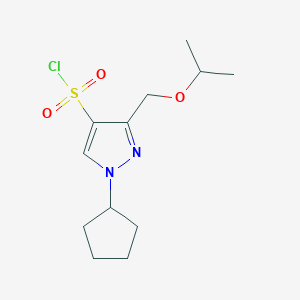
![2-fluoro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2845831.png)
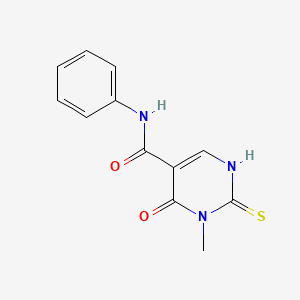
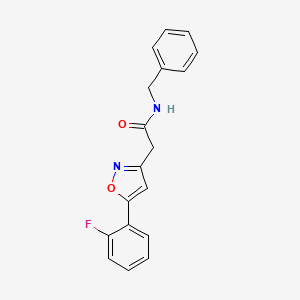
![7-[4-(difluoromethoxy)phenyl]-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2845834.png)

![2-(3-((4-Chlorophenyl)sulfonyl)propanamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2845836.png)
![2-[(2-Ethenylpyrazol-3-yl)methyl-[(2-methylfuran-3-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2845837.png)
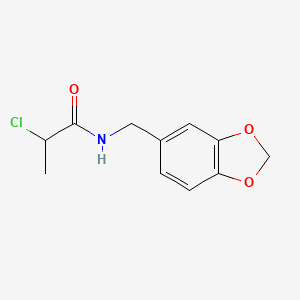
![3-(furan-2-ylmethyl)-N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2845843.png)

